molecular formula C13H12FNO3 B11864518 Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B11864518
M. Wt: 249.24 g/mol
InChI Key: BOPOMQCSQFWHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS: 1065102-47-7; molecular formula: C₁₃H₁₂FNO₃) is a fluorinated quinoline derivative characterized by substituents at positions 6 (fluoro), 4 (hydroxy), and 8 (methyl) on the quinoline backbone. This compound is structurally related to quinolone antibiotics, which are known for their broad-spectrum antibacterial activity . The presence of fluorine at position 6 enhances lipophilicity and bioavailability, while the 4-hydroxy group contributes to hydrogen-bonding interactions critical for target binding . The 8-methyl substituent may influence steric effects and metabolic stability.

Key physicochemical properties include a molecular weight of 249.24 g/mol and a purity standard that aligns with pharmaceutical intermediates (MFCD19685445) .

Properties

IUPAC Name

ethyl 6-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPOMQCSQFWHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps:

  • Protection of the Phenolic Hydroxyl Group :
    The hydroxyl group at position 4 is protected as a tosylate to prevent undesired side reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine yields 2-amino-5-fluoro-3-methylphenyl tosylate .

    2-Amino-5-fluoro-3-methylphenol+TsClpyridine2-Amino-5-fluoro-3-methylphenyl tosylate\text{2-Amino-5-fluoro-3-methylphenol} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{2-Amino-5-fluoro-3-methylphenyl tosylate}
  • Condensation with Ethyl 3-Oxobutanoate :
    The protected aniline reacts with ethyl 3-oxobutanoate in refluxing acetic acid, forming an enamine intermediate.

    Tosylate intermediate+ethyl 3-oxobutanoateAcOH, 110°Cenamine adduct\text{Tosylate intermediate} + \text{ethyl 3-oxobutanoate} \xrightarrow{\text{AcOH, 110°C}} \text{enamine adduct}
  • Cyclization :
    The enamine undergoes cyclization in high-boiling solvents like diphenylether at 240–250°C for 1 hour, forming the quinoline core.

    Enaminediphenylether, 240°CEthyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate\text{Enamine} \xrightarrow{\text{diphenylether, 240°C}} \text{this compound}

Optimization Data:

ParameterConditionYield (%)
SolventDiphenylether75–80
Temperature240–250°C-
CatalystNone (thermal cyclization)-
PurificationRecrystallization (ethanol/water)95% purity

Key Advantages :

  • Direct formation of the 4-hydroxy group.

  • Scalable for industrial production.

Niementowski Condensation

The Niementowski reaction offers an alternative route, utilizing anthranilic acid derivatives and β-keto esters. This method is advantageous for introducing substituents at specific positions.

Synthetic Pathway:

  • Synthesis of 6-Fluoro-8-Methylanthranilic Acid :
    Fluorination of 8-methylanthranilic acid using Selectfluor® in acetonitrile introduces fluorine at position 6.

    8-Methylanthranilic acid+SelectfluorCH₃CN, 80°C6-Fluoro-8-methylanthranilic acid\text{8-Methylanthranilic acid} + \text{Selectfluor} \xrightarrow{\text{CH₃CN, 80°C}} \text{6-Fluoro-8-methylanthranilic acid}
  • Condensation with Ethyl Acetoacetate :
    The fluorinated anthranilic acid reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 4 hours.

    6-Fluoro-8-methylanthranilic acid+ethyl acetoacetatePPA, 120°CTarget compound\text{6-Fluoro-8-methylanthranilic acid} + \text{ethyl acetoacetate} \xrightarrow{\text{PPA, 120°C}} \text{Target compound}

Performance Metrics:

ParameterConditionYield (%)
Acid CatalystPolyphosphoric acid65–70
Reaction Time4 hours-
PurificationColumn chromatography90% purity

Limitations :

  • Requires harsh acidic conditions.

  • Lower regioselectivity compared to Gould-Jacobs.

Late-Stage Fluorination Strategies

Fluorinating AgentCatalystTemperatureYield (%)
NFSIPd(OAc)₂100°C55–60
SelectfluorAgNO₃80°C50–55

Advantages :

  • Avoids fluorinated starting materials.

  • Compatible with complex intermediates.

Esterification and Protecting Group Techniques

Esterification of Carboxylic Acid Intermediates:

  • Synthesis of 6-Fluoro-4-Hydroxy-8-Methylquinoline-3-Carboxylic Acid :
    Prepared via hydrolysis of the corresponding nitrile or amide.

  • Esterification with Ethanol :
    The carboxylic acid reacts with ethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Acid intermediate+EtOHDCC, DMAPEthyl ester\text{Acid intermediate} + \text{EtOH} \xrightarrow{\text{DCC, DMAP}} \text{Ethyl ester}

Yield Optimization:

ReagentSolventYield (%)
DCC/DMAPCH₂Cl₂85–90
H₂SO₄ (catalytic)Ethanol70–75

Industrial-Scale Synthesis Considerations

Process Intensification:

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes.

  • Microwave-Assisted Synthesis : Achieve cyclization at 200°C in 15 minutes (yield: 78%).

Green Chemistry Metrics:

ParameterBatch ProcessFlow Process
Solvent Volume (L/kg)12040
Energy ConsumptionHighModerate

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the quinoline ring structure.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its applications include:

  • Antimicrobial Agents : The compound exhibits significant antimicrobial properties, making it a candidate for developing treatments against bacterial and fungal infections. Studies have shown that derivatives of this compound can demonstrate activity against pathogens such as Pseudomonas mirabilis and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • Anti-inflammatory Drugs : Research indicates potential use in synthesizing anti-inflammatory medications, leveraging its ability to modulate inflammatory pathways .

Biological Research

In biological research, this compound is utilized to explore the mechanisms of action of quinoline derivatives. This includes:

  • Mechanism Studies : Researchers employ this compound to investigate how quinoline derivatives interact with biological macromolecules, enhancing the understanding of their therapeutic effects .
  • Structure-Activity Relationship (SAR) : Studies focus on modifying the compound's structure to optimize its biological activity, revealing insights into how different substitutions affect efficacy against various pathogens .

Analytical Chemistry

The compound is also significant in analytical chemistry:

  • Standard Reference Material : It is used as a standard in analytical methods for calibrating instruments and validating techniques related to the quantification of similar compounds. This application is crucial for ensuring accuracy in chemical analysis .

Material Science

In material science, this compound finds applications in:

  • Coatings and Polymers : The compound contributes to the development of novel materials that require enhanced chemical stability, making it valuable in formulating advanced coatings and polymeric materials .

Case Studies and Research Findings

Recent studies highlight the compound's potential therapeutic applications:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various strains, with some derivatives showing MIC values comparable to established antibiotics .
  • Cytotoxic Effects : Research has indicated that certain modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Properties : Preliminary studies suggest that some derivatives may offer neuroprotective effects through antioxidant mechanisms or modulation of neurotransmitter systems, warranting further investigation into their therapeutic roles in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, further stabilizing the interaction. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 4-hydroxyquinoline-3-carboxylate Derivatives

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate (1065102-47-7) 6-F, 4-OH, 8-CH₃ C₁₃H₁₂FNO₃ 249.24 Antibacterial intermediate; methyl enhances metabolic stability
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (35975-57-6) 8-Br, 4-OH C₁₂H₁₀BrNO₃ 296.12 Bromine increases molecular weight; used in synthesis of halogenated APIs
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (122794-99-4) 6-Br, 4-OH C₁₂H₁₀BrNO₃ 296.12 Bromine at position 6 may alter electronic properties vs. fluorine
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (23851-84-5) 8-CF₃, 4-OH C₁₃H₁₀F₃NO₃ 285.22 Trifluoromethyl group enhances lipophilicity and resistance to oxidation
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (70458-93-4) 7-Cl, 6-F, 4-OH C₁₂H₉ClFNO₃ 269.66 Dual halogenation (Cl/F) improves antibacterial potency

Key Observations :

Bromine at position 8 (CAS 35975-57-6) increases molecular weight by ~18% compared to the target compound, which may reduce solubility but enhance halogen-bonding interactions .

Methyl and Trifluoromethyl Groups :

  • The 8-methyl group in the target compound (vs. 8-CF₃ in CAS 23851-84-5) balances metabolic stability and synthetic accessibility. Trifluoromethyl groups, while more lipophilic, are costlier to incorporate .

Dual Halogenation: Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) demonstrates synergistic effects of Cl and F, with reported enhanced Gram-negative activity compared to mono-halogenated derivatives .

Table 2: Comparative Physicochemical Data

Property Target Compound Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Molecular Weight (g/mol) 249.24 296.12 269.66
Boiling Point (°C) Not reported Not reported 384.5
Density (g/cm³) Not reported Not reported 1.416
LogP (Predicted) ~2.5 (estimated) ~3.0 2.50

Biological Activity

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

This compound features a quinoline structure with a fluorine atom, hydroxyl group, and an ethyl ester. Its chemical formula is C12H10FNO3C_{12}H_{10}FNO_3, and it has a molecular weight of approximately 239.21 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity by improving its binding affinity to biological targets.

The mechanism of action involves several pathways:

  • Enzyme Interaction : The fluorine and hydroxyl groups facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to its biological effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits effectiveness against various bacterial strains, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Biological Activity Summary

Activity Description
AntimicrobialEffective against various bacterial strains; potential mechanisms include cell wall synthesis inhibition.
AntiviralInvestigated for activity against viral infections; specific mechanisms are under study.
AnticancerInduces apoptosis in cancer cells; modulates signaling pathways related to cell survival.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
  • Antiviral Potential : In vitro studies have shown that this compound can inhibit viral replication in certain strains of influenza virus. The mechanism appears to involve interference with viral entry into host cells, although further research is needed to elucidate the precise pathways involved .
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound induces cytotoxic effects at micromolar concentrations. The compound was found to activate caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by functional group modifications. Key steps include:

  • Cyclization : Reacting 2-methyl-6-fluoroaniline with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 8–12 hours to form the quinoline core .
  • Hydroxylation : Introducing the 4-hydroxy group via hydrolysis of a methoxy intermediate using HBr/acetic acid at 80°C .
  • Esterification : Final carboxylate group stabilization using ethanol under reflux with a catalytic acid .

Q. Critical Parameters :

StepTemperatureSolventCatalystYield (%)
Cyclization130°CTolueneH2SO465–70
Hydroxylation80°CAcOHHBr80–85
Esterification70°CEthanolHCl90–95

Yield optimization requires precise control of temperature and solvent polarity. Impurity profiles (e.g., dehalogenation byproducts) are monitored via HPLC with C18 columns and UV detection at 254 nm .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1H/13C NMR in DMSO-d6 resolves substituent positions (e.g., 6-fluoro: δ ~160 ppm in 19F NMR; 8-methyl: δ 2.5 ppm in 1H NMR) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) determine crystal packing and hydrogen-bonding networks. Example
    • Space group: P1
    • Unit cell parameters: a = 8.23 Å, b = 9.15 Å, c = 10.74 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 278.1 (calculated: 278.09) .

Advanced Research Questions

Q. How can structural ambiguities in derivatives be resolved when substituents (e.g., methyl vs. trifluoromethyl) lead to conflicting bioactivity data?

  • Case Study : Comparing 8-methyl () vs. 8-trifluoromethyl () derivatives:
    • Electron-Withdrawing Effects : Trifluoromethyl groups increase electrophilicity at C-3, enhancing bacterial enzyme inhibition (MIC: 0.5 µg/mL vs. 2 µg/mL for methyl) .
    • Crystallographic Analysis : SHELXD reveals steric clashes in methyl derivatives that reduce binding pocket accessibility (RMSD = 0.8 Å vs. 0.3 Å for trifluoromethyl) .
  • Methodology :
    • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials.
    • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How do contradictory results in antibacterial assays arise from minor structural variations, and how should they be analyzed?

  • Example : this compound shows reduced activity against Gram-negative strains compared to its 8-chloro analog ().
  • Root Cause :
    • Methyl groups reduce membrane permeability (logP = 2.1 vs. 2.8 for chloro derivative) .
    • Chloro substituents enhance DNA gyrase inhibition (IC50 = 0.7 µM vs. 1.5 µM for methyl) .
  • Resolution Strategy :
    • Use checkerboard assays to evaluate synergy with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide).
    • Conduct molecular docking (AutoDock Vina) to compare binding modes with topoisomerase IV .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting improved pharmacokinetics?

  • Systematic Substitution :

    • Position 6 : Fluorine vs. chlorine (electron-withdrawing effects).
    • Position 8 : Methyl vs. trifluoromethyl (steric/electronic modulation) .
  • Key Assays :

    ParameterMethodOutcome Example
    SolubilityShake-flask (pH 7.4)Methyl: 0.12 mg/mL; Trifluoromethyl: 0.08 mg/mL
    Metabolic StabilityMicrosomal incubation (human liver)t1/2: Methyl = 45 min; Trifluoromethyl = 90 min
    • In Vivo Correlation : Pharmacokinetic profiling in murine models (Cmax: 8.7 µg/mL for methyl vs. 12.3 µg/mL for trifluoromethyl) .

Q. How can researchers address discrepancies in reported mechanisms of action (e.g., enzyme inhibition vs. membrane disruption)?

  • Integrated Approach :
    • Enzyme Assays : Measure DNA gyrase supercoiling inhibition (IC50) .
    • Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to quantify bacterial membrane damage .
    • Resistance Studies : Compare mutation rates in gyrA vs. acrAB genes .
  • Case Finding : Trifluoromethyl derivatives primarily target enzymes, while methyl analogs disrupt membranes due to hydrophobicity .

Q. What strategies validate the role of the 4-hydroxy group in metal chelation and bioactivity?

  • Metal Chelation Studies :
    • UV-Vis titration with Fe(III)/Mg(II) shows a bathochromic shift (λmax 320 nm → 350 nm), confirming complexation .
    • Chelation disrupts bacterial metalloenzymes (e.g., NADH dehydrogenases) .
  • Validation : Synthesize 4-methoxy analogs and compare MIC values (e.g., MIC increases from 0.5 µg/mL to 4 µg/mL for methoxy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.